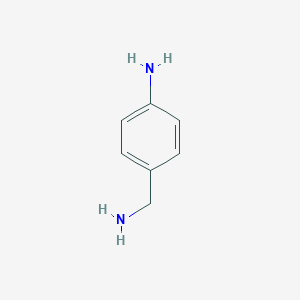

4-Aminobenzylamine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Bétuline peut être synthétisée par oxydation de la bétuline, un composé également dérivé de l'écorce de bouleau. Le processus d'oxydation implique généralement l'utilisation de réactifs tels que le chlorochromate de pyridinium (PCC) ou le trioxyde de chrome (CrO3) dans un solvant organique comme le dichlorométhane (CH2Cl2). La réaction est réalisée dans des conditions contrôlées afin de garantir la formation sélective de la Bétuline .

Méthodes de production industrielle : La production industrielle de la Bétuline implique l'extraction de la bétuline à partir de l'écorce de bouleau, suivie de son oxydation. Le processus est mis à l'échelle en utilisant de grands réacteurs et des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le produit final est purifié par des techniques de cristallisation ou de chromatographie .

Types de réactions :

Oxydation : La Bétuline peut subir une oxydation supplémentaire pour former l'acide bétulinique, un composé aux activités biologiques accrues.

Réduction : La réduction de la Bétuline peut produire la bétuline, le composé précurseur.

Substitution : La Bétuline peut participer à des réactions de substitution nucléophile, où le groupe aldéhyde est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou neutres.

Réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) en conditions anhydres.

Substitution : Nucléophiles tels que les amines ou les alcools en conditions basiques ou neutres.

Principaux produits :

Oxydation : Acide bétulinique.

Réduction : Bétuline.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé

Applications De Recherche Scientifique

Material Science and Conductive Polymers

Conductive Polymer Synthesis

4-Aminobenzylamine is utilized in the synthesis of conductive polymers, particularly in the creation of nanocomposites. In situ polymerization of aniline and 4-ABA has been reported to yield conductive materials with enhanced properties. These polymers exhibit significant electrical conductivity and are being explored for applications in sensors and electronic devices .

Proton-Conducting Membranes

Research has demonstrated that 4-ABA can be blended with poly(4-styrenesulfonic acid) (PSSA) and phosphoric acid (PA) to create membranes with improved proton conductivity. The incorporation of 4-ABA enhances the thermal stability and mechanical properties of these membranes, making them suitable for fuel cell applications. The membranes achieved proton conductivities of approximately at elevated temperatures under anhydrous conditions .

Biomedical Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-ABA exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial membranes, which is critical in combating multidrug-resistant (MDR) bacterial infections .

Cancer Research

Although primarily known for its applications in material science, 4-ABA's structural analogs have been studied for their potential carcinogenic effects. Historical data indicate that occupational exposure to related compounds has been linked to bladder cancer among workers in chemical plants. This underscores the importance of further research into the safety and biological effects of 4-ABA .

Case Study 1: Conductive Polymers

A study conducted on the synthesis of poly(this compound) highlighted its use in electronic applications. The polymer was synthesized through oxidative polymerization, resulting in materials with high conductivity and stability under various environmental conditions. This study emphasizes the versatility of 4-ABA in developing advanced materials for electronics .

Case Study 2: Proton-Conducting Membranes

Research involving the integration of 4-ABA into PSSA matrices revealed significant improvements in membrane performance for fuel cells. The study utilized electrochemical impedance spectroscopy to assess proton conductance, demonstrating that membranes containing 4-ABA exhibited lower moisture absorption and higher thermal stability compared to traditional membranes .

Mécanisme D'action

Betunal exerts its effects through multiple molecular targets and pathways:

Akt Pathway: Inhibits the phosphorylation of Akt, leading to reduced cell proliferation and increased apoptosis.

MAPK Pathway: Suppresses the MAPK signaling pathway, affecting cell growth and differentiation.

STAT3 Pathway: Inhibits the STAT3 pathway, which is involved in cell survival and immune response.

PLCγ1/Ca2+/MMP9 Pathway: Modulates this pathway, playing a key role in vascular plasticity and cardiovascular health

Comparaison Avec Des Composés Similaires

Betulin: The precursor to Betunal, also derived from birch bark, with similar biological activities.

Betulinic Acid: An oxidized form of Betunal with enhanced anti-cancer properties.

Lupeol: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer activities.

Uniqueness of Betunal: Betunal stands out due to its specific ability to modulate multiple signaling pathways simultaneously, making it a versatile compound in both research and therapeutic applications. Its unique structure allows for various chemical modifications, leading to the synthesis of a wide range of bioactive derivatives .

Activité Biologique

4-Aminobenzylamine (ABA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by an amino group attached to a benzylamine structure. Its chemical formula is , and it can be synthesized through various methods, including the reduction of nitro compounds or through the reaction of benzyl chloride with ammonia. The compound serves as a precursor for numerous derivatives that exhibit enhanced biological activities.

Anticancer Properties

Research has indicated that ABA and its derivatives can act as potential anticancer agents. A study evaluated compounds containing the 4-(aminomethyl)benzamide fragment, which includes ABA as a key component. These compounds were tested against several cancer cell lines, showing significant cytotoxicity. For instance, certain analogues demonstrated over 90% inhibition of epidermal growth factor receptor (EGFR) at low concentrations (10 nM), highlighting their potential as targeted cancer therapies .

Antimicrobial Activity

ABA has also been investigated for its antimicrobial properties. A study reported that ABA derivatives exhibited activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial membranes, leading to cell lysis .

Proton Conductance in Membranes

Another intriguing aspect of ABA is its application in proton-conducting membranes. When blended with phosphoric acid and poly(4-styrenesulfonic acid), ABA enhances proton conductance under anhydrous conditions. This property is crucial for applications in fuel cells where efficient proton transport is necessary .

Case Studies and Research Findings

-

Anticancer Agent Development :

- A series of studies focused on synthesizing ABA derivatives as protein kinase inhibitors, specifically targeting tyrosine kinases involved in cancer progression. The derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

-

Antimicrobial Efficacy :

- In a comparative study, various ABA derivatives were tested against standard bacterial strains. The results indicated that modifications to the amino groups significantly enhanced antimicrobial potency compared to unmodified ABA.

-

Proton-Conducting Membrane Research :

- The development of composite membranes incorporating ABA was characterized using thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS). These studies demonstrated improved thermal stability and proton conductivity compared to traditional membranes, suggesting potential applications in energy systems .

Data Tables

Propriétés

IUPAC Name |

4-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330206 | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-71-8 | |

| Record name | 4-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.